BenchChemオンラインストアへようこそ!

(-)-Nuciferine

Antipsychotic Dopamine D2 receptor 5-HT2A receptor

(-)-Nuciferine (CAS 475-83-2) is a naturally occurring aporphine alkaloid, primarily isolated from Nelumbo nucifera (sacred lotus) and Nymphaea caerulea. It is classified as an isoquinoline alkaloid with a tetracyclic core containing one chiral center.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 475-83-2
Cat. No. B1677029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Nuciferine
CAS475-83-2
Synonymsl-5,6-dimethoxyaporphine
nuciferine
nuciferine, (+-)-isomer
nuciferine, (S)-isome
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC
InChIInChI=1S/C19H21NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,11,15H,8-10H2,1-3H3/t15-/m1/s1
InChIKeyORJVQPIHKOARKV-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-Nuciferine (CAS 475-83-2) Scientific Procurement: Aporphine Alkaloid with Atypical Antipsychotic-like Polypharmacology


(-)-Nuciferine (CAS 475-83-2) is a naturally occurring aporphine alkaloid, primarily isolated from Nelumbo nucifera (sacred lotus) and Nymphaea caerulea [1]. It is classified as an isoquinoline alkaloid with a tetracyclic core containing one chiral center [2]. The compound exhibits a distinctive receptor polypharmacology profile characterized by antagonist activity at serotonin 5-HT2A (IC50=478 nM), 5-HT2C (IC50=131 nM), and 5-HT2B (IC50=1 μM) receptors, inverse agonist activity at 5-HT7 (IC50=150 nM), and partial agonist activity at dopamine D2 (EC50=64 nM), D5 (EC50=2.6 μM), and 5-HT6 (EC50=700 nM) receptors . Its molecular profile shares notable similarities with atypical antipsychotic drugs, particularly aripiprazole, while retaining distinct pharmacological features [1].

Why (-)-Nuciferine (CAS 475-83-2) Cannot Be Simply Substituted by Other Aporphine Alkaloids


Substitution of (-)-nuciferine with other aporphine alkaloids—even structurally closely related congeners such as apomorphine, roemerine, or glaucine—is scientifically invalid due to pronounced divergence in receptor selectivity and functional activity profiles. While many aporphines engage dopaminergic and serotonergic systems, (-)-nuciferine exhibits a unique polypharmacology characterized by high-affinity 5-HT2A antagonism combined with D2 partial agonism, a signature not uniformly shared across the aporphine class [1]. For instance, (R)-roemerine demonstrates substantially higher 5-HT2A affinity (Ki=62 nM) but with markedly different selectivity patterns [2], whereas apomorphine acts predominantly as a dopamine receptor agonist lacking significant serotonergic antagonism [3]. The compound's specific combination of receptor activities—including 5-HT2C antagonism, 5-HT7 inverse agonism, and dopamine transporter inhibition—underpins its atypical antipsychotic-like behavioral effects, which cannot be reliably extrapolated to other aporphines lacking empirical validation in comparable in vivo models [1].

(-)-Nuciferine (CAS 475-83-2) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


(-)-Nuciferine vs. Aripiprazole: Functional D2 Partial Agonist Activity with Distinct Receptor Polypharmacology

(-)-Nuciferine exhibits a D2 receptor partial agonist profile with an Emax of 67% relative to dopamine, which is quantitatively distinct from aripiprazole's D2 partial agonism (Emax=50% of dopamine) . Both compounds function as 5-HT2A antagonists, but (-)-nuciferine demonstrates a broader polypharmacology including 5-HT2C antagonism (IC50=131 nM), 5-HT7 inverse agonism (IC50=150 nM), and dopamine transporter inhibition, while aripiprazole's receptor binding profile is more restricted [1]. In rodent antipsychotic models, (-)-nuciferine substituted for clozapine in drug discrimination, rescued PCP-induced prepulse inhibition disruption, and lacked catalepsy induction—features characteristic of atypical antipsychotics [1].

Antipsychotic Dopamine D2 receptor 5-HT2A receptor Polypharmacology

(-)-Nuciferine vs. (R)-Roemerine: 5-HT2A Receptor Affinity and Functional Selectivity Differentiation

In a direct comparative radioligand binding study, (-)-nuciferine (as (+/-)-nuciferine) demonstrated 5-HT2A receptor binding affinity with Ki=139 nM, whereas (R)-roemerine exhibited approximately 2.2-fold higher affinity with Ki=62 nM [1]. Critically, (R)-roemerine displayed 20- to 400-fold selectivity for 5-HT2A over 5-HT1A, D1, and D2 receptors, whereas (-)-nuciferine's broader polypharmacology encompasses significant activity at multiple dopamine and serotonin receptor subtypes [1][2]. The functional consequences of this selectivity divergence are reflected in in vivo models, where (-)-nuciferine's combined D2 partial agonism and 5-HT2A antagonism produce atypical antipsychotic-like effects absent with selective 5-HT2A antagonists alone [2].

5-HT2A receptor Aporphine alkaloids Receptor binding Selectivity

(-)-Nuciferine vs. Apomorphine: Divergent Dopaminergic Functional Activity

In direct comparative behavioral pharmacology, (-)-nuciferine and (-)-apomorphine exhibit fundamentally divergent functional profiles despite their shared aporphine scaffold. (-)-Apomorphine stimulates locomotor activity and produces stereotypy in rats, consistent with dopamine receptor agonism [1]. In contrast, (-)-nuciferine fails to stimulate locomotor activity and instead produces behavioral effects associated with dopamine receptor blockade, including catalepsy induction, inhibition of conditioned avoidance response, and antagonism of amphetamine-induced stereotypy and toxicity [1][2]. This functional opposition is corroborated by receptor-level data: (-)-nuciferine acts as a D2 partial agonist with antagonist properties at 5-HT2A/C, whereas apomorphine functions primarily as a dopamine receptor agonist [3].

Dopamine receptor Aporphine alkaloids Locomotor activity Neuropharmacology

(-)-Nuciferine vs. Glibenclamide (Glyburide): Insulin Secretagogue Potency and Beta-Cell Toxicity

In a direct in vitro comparative study evaluating insulinotropic activity in beta-cells, (-)-nuciferine demonstrated a stronger effect on insulin secretion compared to glibenclamide (glyburide), a clinically used sulfonylurea antidiabetic agent [1]. Notably, (-)-nuciferine exhibited significantly reduced beta-cell toxicity relative to glibenclamide under the same experimental conditions [1]. Despite both compounds stimulating insulin secretion via closure of K-ATP channels, (-)-nuciferine did not compete with glibenclamide for binding to the sulfonylurea receptor, indicating a distinct binding site or allosteric mechanism of action [1]. This mechanistic divergence, combined with the superior safety profile in vitro, positions (-)-nuciferine as a structurally distinct insulin secretagogue warranting further investigation as an alternative to sulfonylureas .

Diabetes Insulin secretion Beta-cell K-ATP channel

(-)-Nuciferine vs. Liraglutide: Anti-Obesity Efficacy in Established Obesity Model

In a direct comparative study using ob/ob mice with established obesity, dietary administration of (-)-nuciferine (0.10% in diet, equivalent to approximately 100 mg/kg/day) for 8 weeks resulted in a 15.8% reduction in body weight compared to control (50.7±1.45 g vs. 42.7±1.84 g, P<0.05) [1]. The study also included a liraglutide-treated group (200 μg/kg/day, subcutaneous injection) as a positive control comparator. (-)-Nuciferine treatment produced comprehensive metabolic improvements: 33.4% reduction in fasting blood glucose, 22.8% reduction in fasting insulin, 39.8% reduction in HOMA-IR, 23.8% reduction in white adipose tissue mass, and 39.8% reduction in total cholesterol levels (all P<0.05) [1]. Notably, untargeted metabolomics revealed an 87.8% reduction in shikimic acid levels (P<0.0001) in the (-)-nuciferine group, identifying a novel pathway engagement distinct from GLP-1 receptor agonists like liraglutide [1].

Obesity Glycolipid metabolism Metabolic syndrome Body weight reduction

(-)-Nuciferine: Distinctive Oral Bioavailability and Blood-Brain Barrier Penetration Profile

In a comparative pharmacokinetic study of lotus leaf alkaloids, (-)-nuciferine (NF) demonstrated oral bioavailability of 58.13% following administration of an alkaloid fraction to SD rats, whereas its close structural analog N-nornuciferine (N-NF) exhibited higher bioavailability of 79.91% [1]. Both compounds rapidly penetrated the blood-brain barrier following intravenous administration (20 mg/kg), with (-)-nuciferine achieving an unbound brain Cmax of 0.32 μg/mL at Tmax of 0.89 hours, compared to N-nornuciferine's Cmax of 0.16 μg/mL at 1.22 hours [1]. This differential CNS penetration profile—with (-)-nuciferine achieving approximately 2-fold higher peak brain concentration—has direct implications for research applications requiring central nervous system target engagement.

Pharmacokinetics Oral bioavailability Blood-brain barrier CNS penetration

(-)-Nuciferine (CAS 475-83-2) Validated Research and Industrial Application Scenarios


Atypical Antipsychotic Drug Discovery: Validated Tool Compound for Polypharmacology Screening

(-)-Nuciferine serves as a validated positive control and reference compound in antipsychotic drug discovery programs targeting D2 partial agonism combined with 5-HT2A antagonism. Its demonstrated in vivo efficacy in rodent models—including substitution for clozapine in drug discrimination, rescue of PCP-induced prepulse inhibition deficits, and absence of catalepsy—makes it a benchmark for screening novel compounds with atypical antipsychotic potential [1]. The compound's established polypharmacology profile (D2 partial agonist, 5-HT2A/C antagonist, 5-HT7 inverse agonist, DAT inhibitor) provides a well-characterized pharmacological fingerprint for comparative screening [1].

Metabolic Disease Research: Validated Anti-Obesity and Insulin Secretagogue Agent

(-)-Nuciferine is validated for metabolic disease research applications based on direct comparative studies demonstrating 15.8% body weight reduction in ob/ob mice with comprehensive improvements in glycemic control (33.4% reduction in fasting glucose, 39.8% reduction in HOMA-IR) and lipid profile (39.8% reduction in total cholesterol) [2]. Additionally, its superior insulinotropic efficacy and lower beta-cell toxicity compared to glibenclamide support its use as a reference compound in beta-cell function and insulin secretion studies [3]. The compound's engagement of the shikimic acid pathway (87.8% reduction in shikimic acid) provides a unique metabolic signature for pathway-focused research [2].

CNS Pharmacokinetic Studies: Blood-Brain Barrier Penetration Reference Compound

(-)-Nuciferine is an established reference compound for blood-brain barrier penetration studies of aporphine alkaloids. Its characterized pharmacokinetic parameters—58.13% oral bioavailability and brain Cmax of 0.32 μg/mL following i.v. administration—provide validated benchmarks for evaluating novel CNS-targeted aporphine derivatives [4]. The compound's 2-fold higher brain penetration relative to its close analog N-nornuciferine makes it the preferred choice for studies requiring robust CNS exposure [4].

Inflammatory Disease Research: Validated Anti-Inflammatory Agent in Multiple Preclinical Models

(-)-Nuciferine has demonstrated validated anti-inflammatory efficacy across multiple preclinical models, including DSS-induced ulcerative colitis (with significant improvements in disease activity index, colon length, and histological morphology) [5] and adjuvant-induced arthritis via inhibition of TLR4/NF-κB/MAPK signaling [6]. In hyperuricemic mouse models, (-)-nuciferine reduces serum urate levels and ameliorates kidney inflammation [6]. These multi-model validations establish the compound as a reproducible tool for inflammation-focused research requiring natural product reference compounds.

Quote Request

Request a Quote for (-)-Nuciferine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.